molecular formula C21H27FN2O2S2 B2965889 1-(3-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1235651-70-3

1-(3-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No. B2965889
CAS RN: 1235651-70-3
M. Wt: 422.58
InChI Key: UDZHVFWZUOWJBL-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27FN2O2S2 and its molecular weight is 422.58. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations Research into the synthesis and transformation of fluoro- and methanesulfonamide derivatives showcases their significance in developing novel synthetic routes and materials. For instance, vinyl fluorides , important in organic synthesis and pharmaceuticals, can be produced through reductive removal of phenylsulfonyl groups from α-fluoro-α,β-unsaturated sulfones, demonstrating the role of fluorine and sulfonamide groups in facilitating novel synthetic pathways (J. McCarthy et al., 1990). Additionally, nucleophile-promoted alkyne-iminium ion cyclizations highlight complex chemical transformations that these types of compounds can undergo, further emphasizing their utility in synthetic chemistry (H. Arnold et al., 2003).

Fluorination Techniques and Fluorinated Compounds The development of efficient fluorination techniques is crucial for the synthesis of fluorinated compounds, which are highly valuable in pharmaceuticals and agrochemicals. Studies on selective fluorination using methanesulfonyl fluoride and cesium fluoride modified with crown ethers demonstrate innovative approaches to introducing fluorine atoms into organic molecules, showcasing the importance of sulfonamide derivatives in facilitating these reactions (K. Makino & H. Yoshioka, 1987). Such methodologies are instrumental in the synthesis of complex fluorinated molecules that could have applications in various fields, including drug discovery and material science.

Catalysis and Enantioselective Reactions Research also extends to the use of fluoro- and methanesulfonamide derivatives in catalysis, particularly in enantioselective processes. For example, the iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane represents a highly selective method for producing enantiopure compounds, highlighting the role of these derivatives in asymmetric synthesis and the potential for developing new pharmaceuticals (Wen-Bo Liu et al., 2009).

Molecular Structure and Supramolecular Assembly The study of molecular and supramolecular structures of sulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, provides insights into their potential applications in materials science and molecular engineering. Understanding the conformational preferences and intermolecular interactions of these compounds can inform the design of new materials with desired properties (Danielle L Jacobs et al., 2013).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2S2/c1-27-21-8-3-2-6-19(21)15-24-11-9-17(10-12-24)14-23-28(25,26)16-18-5-4-7-20(22)13-18/h2-8,13,17,23H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZHVFWZUOWJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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